molecular formula C21H27N3O B4747080 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide

4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide

Cat. No. B4747080
M. Wt: 337.5 g/mol
InChI Key: LWBDHIJLQAFNNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide, also known as compound X, is a synthetic compound that has been of great interest in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has been shown to possess a wide range of pharmacological activities.

Scientific Research Applications

Compound X has been extensively studied for its potential therapeutic applications. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant activities in animal models. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain, Parkinson's disease, and schizophrenia. The 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide has also been studied for its potential use in drug discovery and development.

Mechanism of Action

The exact mechanism of action of 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide X is not fully understood. However, it has been shown to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This suggests that the 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide may modulate the levels of serotonin in the brain, which is known to play a role in mood regulation.
Biochemical and Physiological Effects:
Compound X has been shown to have both biochemical and physiological effects. In animal models, it has been shown to increase the levels of serotonin in the brain, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been shown to decrease the levels of glutamate, which is a neurotransmitter involved in pain signaling. This suggests that the 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide may have potential as a treatment for neuropathic pain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide X is its high yield and purity, which makes it a suitable 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide for use in drug discovery and development. Additionally, its wide range of pharmacological activities makes it a versatile 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide for use in various research applications. However, one limitation of the 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide is its lack of selectivity for specific receptors, which may make it difficult to elucidate its exact mechanism of action.

Future Directions

There are several future directions for the research of 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide X. One possible direction is to investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, further studies are needed to elucidate its exact mechanism of action and to develop more selective analogs of the 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide. Finally, the 4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)-1-piperazinecarboxamide could be further investigated for its potential use in drug discovery and development.

properties

IUPAC Name

4-(2,3-dimethylphenyl)-N-(4-ethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O/c1-4-18-8-10-19(11-9-18)22-21(25)24-14-12-23(13-15-24)20-7-5-6-16(2)17(20)3/h5-11H,4,12-15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBDHIJLQAFNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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